

"SMD-3040 intermediate-1 molecular weight and formula"

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Compound of Interest

Compound Name: SMD-3040 intermediate-1

Cat. No.: B12385674

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In-Depth Technical Guide: SMD-3040 Intermediate-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **SMD-3040 intermediate-1**, a key precursor in the synthesis of the potent and selective SMARCA2 PROTAC (Proteolysis Targeting Chimera) degrader, SMD-3040. The parent compound, SMD-3040, has demonstrated significant antitumor activity in preclinical models, making a thorough understanding of its synthetic pathway and intermediates crucial for researchers in oncology and medicinal chemistry.

Core Molecular Data

A summary of the fundamental physicochemical properties of **SMD-3040 intermediate-1** is presented below.

Property	Value
Molecular Weight	516.63 g/mol
Chemical Formula	C ₂₉ H ₃₆ N ₆ O

Synthesis and Experimental Protocol

The synthesis of **SMD-3040 intermediate-1** is a critical step in the multi-step chemical synthesis of the final PROTAC molecule, SMD-3040. The experimental protocol outlined below is based on the methods described in the primary literature.

Synthesis of Intermediate 38 (SMD-3040 intermediate-1)

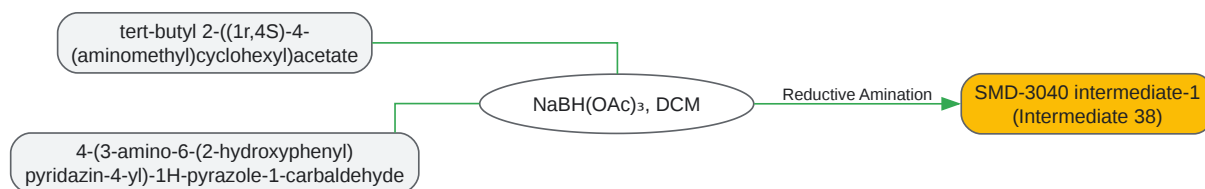
The synthesis of **SMD-3040 intermediate-1**, also referred to as intermediate 38 in the pivotal publication by Yang et al., involves the reaction of two precursor molecules. A solution of tert-butyl 2-((1*r*,4*S*)-4-(aminomethyl)cyclohexyl)acetate (1.0 equivalent) in dichloromethane (DCM) is prepared. To this solution, 4-(3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl)-1*H*-pyrazole-1-carbaldehyde (1.2 equivalents) is added, followed by sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.5 equivalents). The resulting reaction mixture is stirred at room temperature for a duration of 2 hours.

Upon completion of the reaction, the mixture is diluted with additional DCM and washed sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO_3) and brine. The organic layer is then dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in DCM, to yield the pure **SMD-3040 intermediate-1**.

Characterization: The structural identity and purity of the synthesized intermediate were confirmed using proton and carbon-13 Nuclear Magnetic Resonance (^1H NMR and ^{13}C NMR) spectroscopy, as well as Liquid Chromatography-Mass Spectrometry (LC-MS).

Synthetic Workflow

The following diagram illustrates the key transformation in the synthesis of **SMD-3040 intermediate-1**.



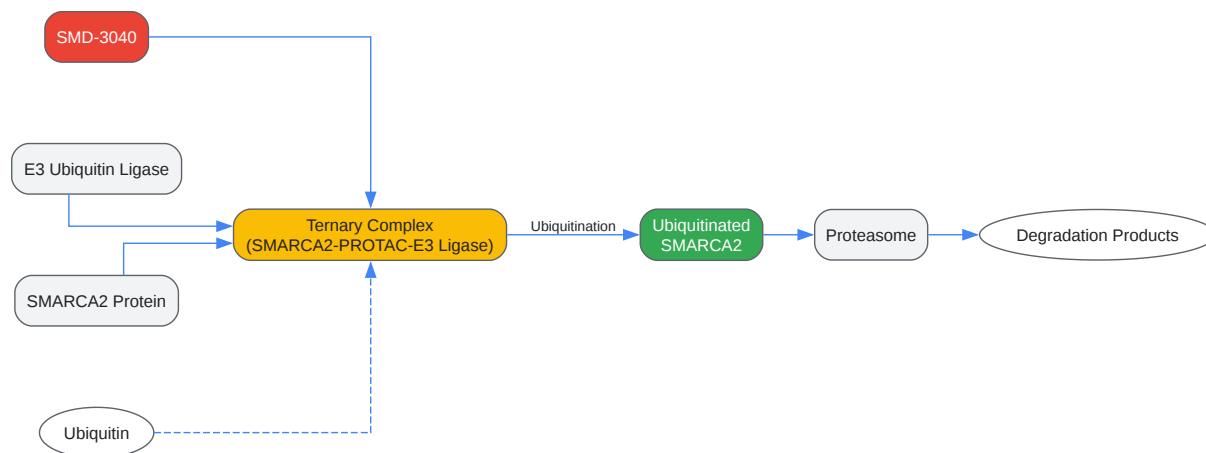
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Caption: Reductive amination reaction for the synthesis of **SMD-3040 intermediate-1**.

Signaling Pathway Context

SMD-3040 intermediate-1 is a non-pharmacologically active precursor to the PROTAC molecule SMD-3040. The final compound, SMD-3040, functions by inducing the degradation of the SMARCA2 protein, a key component of the SWI/SNF chromatin remodeling complex. In cancers with a deficiency in the related SMARCA4 protein, targeting SMARCA2 for degradation has been shown to be a synthetically lethal strategy. The PROTAC molecule simultaneously binds to SMARCA2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2.

The following diagram illustrates the general mechanism of action for a PROTAC molecule like SMD-3040.



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Caption: General mechanism of PROTAC-mediated protein degradation.

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